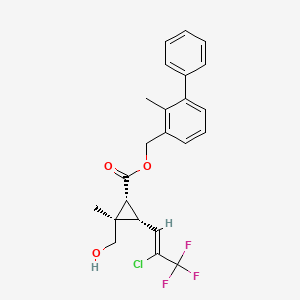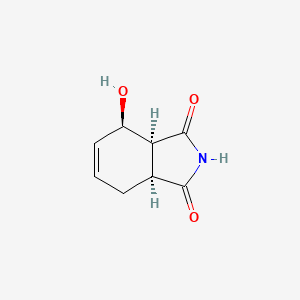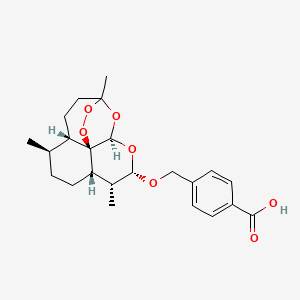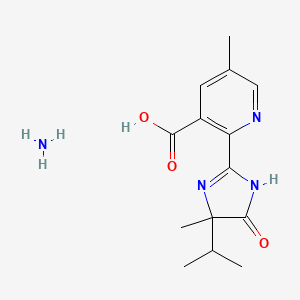
Bisphenol A-13C12 beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol A-13C12 beta-D-Glucuronide is a compound that is a 13C-labeled isotope of Bisphenol A beta-D-Glucuronide. This compound is used primarily in scientific research for metabolic analysis, allowing for precise tracking and quantification of individual atoms . The molecular formula of this compound is 13C12C9H24O8, and it has a molecular weight of 416.32 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A-13C12 beta-D-Glucuronide involves the glucuronidation of Bisphenol A, where a glucuronic acid moiety is attached to Bisphenol A. The 13C labeling is introduced during the synthesis of Bisphenol A itself, ensuring that the carbon atoms in the final product are isotopically labeled .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using stable isotope-labeled precursors. The process is carried out under controlled conditions to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Bisphenol A-13C12 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products .
科学的研究の応用
Bisphenol A-13C12 beta-D-Glucuronide is widely used in scientific research for:
Metabolic Analysis: Tracking the metabolic pathways and quantifying the movement of atoms within biological systems.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Environmental Studies: Investigating the environmental fate and transport of Bisphenol A and its metabolites.
Toxicology: Assessing the toxicological effects of Bisphenol A and its derivatives.
作用機序
The mechanism of action of Bisphenol A-13C12 beta-D-Glucuronide involves its role as a metabolite of Bisphenol A. It is formed in the liver through the process of glucuronidation, which makes Bisphenol A more water-soluble and facilitates its excretion from the body. The molecular targets and pathways involved include enzymes like UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
類似化合物との比較
Similar Compounds
Bisphenol A beta-D-Glucuronide: The non-labeled version of the compound.
Bisphenol A-13C12 sulfate: Another 13C-labeled derivative of Bisphenol A.
Bisphenol A-d16: A deuterium-labeled version of Bisphenol A.
Uniqueness
Bisphenol A-13C12 beta-D-Glucuronide is unique due to its 13C labeling, which allows for precise tracking and quantification in metabolic studies. This isotopic labeling provides a distinct advantage in research applications where understanding the movement and transformation of specific atoms is crucial .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-CJVPVOHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017638 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313730-08-3 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)



![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)



![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)
